molecular formula C18H24O8P2 B15032345 Ethoxy[2-(2-{2-[ethoxy(hydroxy)phosphoryl]phenoxy}ethoxy)phenyl]phosphinic acid

Ethoxy[2-(2-{2-[ethoxy(hydroxy)phosphoryl]phenoxy}ethoxy)phenyl]phosphinic acid

Cat. No.: B15032345
M. Wt: 430.3 g/mol
InChI Key: WGFZASSLNBYRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethoxy[2-(2-{2-[ethoxy(hydroxy)phosphoryl]phenoxy}ethoxy)phenyl]phosphinic acid is a complex organic compound characterized by its unique structure, which includes multiple ethoxy and phosphoryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethoxy[2-(2-{2-[ethoxy(hydroxy)phosphoryl]phenoxy}ethoxy)phenyl]phosphinic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the ethoxy and phosphoryl groups. Common reagents used in these reactions include ethyl alcohol, phenol derivatives, and phosphorylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and efficiency. Industrial production also involves rigorous purification steps, such as distillation and crystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethoxy[2-(2-{2-[ethoxy(hydroxy)phosphoryl]phenoxy}ethoxy)phenyl]phosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the phosphoryl groups to phosphine derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethoxy[2-(2-{2-[ethoxy(hydroxy)phosphoryl]phenoxy}ethoxy)phenyl]phosphinic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Ethoxy[2-(2-{2-[ethoxy(hydroxy)phosphoryl]phenoxy}ethoxy)phenyl]phosphinic acid involves its interaction with specific molecular targets. The phosphoryl groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid
  • 2-[2-(2-Aminoethoxy)ethoxy]acetic acid
  • 2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl methacrylate

Uniqueness

Ethoxy[2-(2-{2-[ethoxy(hydroxy)phosphoryl]phenoxy}ethoxy)phenyl]phosphinic acid is unique due to its specific combination of ethoxy and phosphoryl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and binding characteristics.

Properties

Molecular Formula

C18H24O8P2

Molecular Weight

430.3 g/mol

IUPAC Name

ethoxy-[2-[2-[2-[ethoxy(hydroxy)phosphoryl]phenoxy]ethoxy]phenyl]phosphinic acid

InChI

InChI=1S/C18H24O8P2/c1-3-25-27(19,20)17-11-7-5-9-15(17)23-13-14-24-16-10-6-8-12-18(16)28(21,22)26-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

WGFZASSLNBYRBE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1OCCOC2=CC=CC=C2P(=O)(O)OCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.